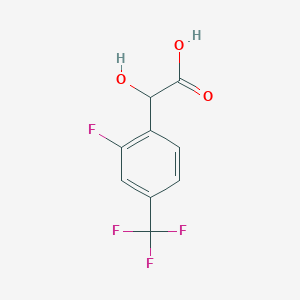

2-Fluoro-4-(trifluoromethyl)mandelic acid

Description

Contextualization within Modern Organic Synthesis and Catalysis Research

Mandelic acid and its derivatives represent a cornerstone class of α-hydroxy carboxylic acids, valued for their utility as versatile chiral building blocks in modern organic synthesis. chemimpex.comnih.gov The inherent functionality of a hydroxyl group and a carboxylic acid on an asymmetric carbon atom makes them ideal starting materials for the synthesis of more complex, enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. chemimpex.com Research has demonstrated the application of mandelic acid itself as a naturally occurring, low-cost organo-catalyst for facilitating multicomponent reactions, such as the synthesis of α-aminonitriles under solvent-free conditions. tandfonline.com Furthermore, the development of synthetic protocols for the direct C-H functionalization of the aromatic ring in mandelic acid derivatives has opened new avenues for creating novel substituted scaffolds. acs.org These synthetic advancements underscore the compound's importance as a foundational structure for chemical innovation.

Significance of Fluorine and Trifluoromethyl Substituents in α-Hydroxy Carboxylic Acid Scaffolds

The strategic incorporation of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (-CF3), into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. riken.jptandfonline.commdpi.com The introduction of these substituents onto an α-hydroxy carboxylic acid scaffold like mandelic acid can profoundly alter its physicochemical and biological characteristics.

Fluorine Atom: The fluorine atom is small and highly electronegative. tandfonline.comnih.gov Its substitution for a hydrogen atom does not significantly increase the molecule's size, yet it can introduce substantial changes. tandfonline.com These include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation. Replacing a hydrogen atom at a metabolic hotspot with fluorine can increase a drug candidate's half-life. mdpi.comresearchgate.net

Binding Affinity: As a hydrogen bond acceptor, fluorine can enhance interactions with biological targets like proteins. tandfonline.com

Acidity and Lipophilicity: Fluorine's strong electron-withdrawing nature increases the acidity of nearby functional groups and can modulate the molecule's lipophilicity, which affects its ability to permeate biological membranes. mdpi.comnih.gov

Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a powerful electron-withdrawing substituent with a significant steric profile, larger than a methyl group. mdpi.comacs.org Its inclusion offers several advantages:

Enhanced Lipophilicity: The -CF3 group is one of the most lipophilic substituents used in drug design, which can improve membrane permeability and bioavailability. mdpi.comresearchgate.net

Improved Target Binding: The group's electronic properties can improve electrostatic interactions, while its size can enhance hydrophobic interactions with biological targets, potentially increasing binding affinity and selectivity. mdpi.comacs.org

Metabolic Resistance: Like the C-F bond, the -CF3 group is highly stable and resistant to metabolic breakdown, contributing to a longer biological half-life. mdpi.com

The dual substitution on the mandelic acid aromatic ring with both a fluorine atom and a trifluoromethyl group, as seen in 2-Fluoro-4-(trifluoromethyl)mandelic acid, combines these effects, creating a unique building block with a specific electronic and steric profile for advanced chemical synthesis.

Overview of Academic Research Trajectories for Aryl-Substituted Mandelic Acids

Academic research into aryl-substituted mandelic acids has largely been driven by their potential as intermediates in the synthesis of bioactive molecules. chemimpex.comacs.org Key research trajectories focus on several areas:

Asymmetric Synthesis: A significant body of research is dedicated to developing stereoselective methods to produce enantiomerically pure substituted mandelic acids. This is critical as the biological activity of chiral molecules often resides in a single enantiomer. chemimpex.com

Novel Synthetic Methodologies: Chemists are continuously exploring new ways to synthesize these compounds and their derivatives. This includes biocatalytic methods, which offer environmentally benign alternatives to traditional chemical synthesis, and the development of new catalytic systems for functionalizing the aromatic ring. acs.orgresearchgate.net

Applications as Chiral Resolving Agents: The acidic nature and chiral center of these compounds make them suitable for use as resolving agents to separate racemic mixtures of other chemicals.

Probing Structure-Activity Relationships (SAR): By synthesizing a variety of aryl-substituted mandelic acids with different substitution patterns, researchers can systematically study how changes in the molecule's structure affect its biological or chemical activity, providing valuable data for drug design and catalyst development. nih.gov

The specific compound, 2-Fluoro-4-(trifluoromethyl)mandelic acid, fits squarely within these research trends as a bespoke, highly functionalized building block designed for incorporation into novel and potentially high-value chemical entities.

Physicochemical Properties of 2-Fluoro-4-(trifluoromethyl)mandelic acid

The following table summarizes key physicochemical data for the title compound.

| Property | Value |

| CAS Number | 90536-74-6 |

| Molecular Formula | C₉H₆F₄O₃ |

| Molecular Weight | 238.14 g/mol |

| IUPAC Name | 2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-hydroxyacetic acid |

Table of Compounds

Structure

3D Structure

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-[2-fluoro-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-4(9(11,12)13)1-2-5(6)7(14)8(15)16/h1-3,7,14H,(H,15,16) |

InChI Key |

NMEMRGUFNQDFIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(C(=O)O)O |

Origin of Product |

United States |

Stereochemical Investigations of 2 Fluoro 4 Trifluoromethyl Mandelic Acid

Enantiomeric Purity Assessment Techniques

Ensuring the enantiomeric purity of 2-fluoro-4-(trifluoromethyl)mandelic acid is paramount for its application in stereospecific synthesis and pharmaceutical development. Various analytical methods are employed to accurately quantify the ratio of enantiomers in a given sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers of chiral compounds, including derivatives of mandelic acid. nih.govscielo.brresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. nih.gov

For mandelic acid and its derivatives, various CSPs have been successfully employed. For instance, a CHIRALPAK® IC column has been used to achieve baseline resolution for several mandelic acid derivatives. nih.gov The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), along with an acidic additive like trifluoroacetic acid (TFA), is optimized to achieve the best separation. nih.gov The detection is commonly performed using a UV detector at a wavelength where the compounds exhibit strong absorbance. nih.govnih.gov

Table 1: HPLC Conditions for Chiral Separation of Mandelic Acid Derivatives

| Parameter | Condition | Reference |

| Column | CHIRALPAK® IC (250 mm×4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | n-hexane/isopropanol with 0.1% TFA | nih.gov |

| Flow Rate | 0.4–1.2 ml/min | nih.gov |

| Detection | UV at 210-230 nm | nih.gov |

| Column | ZORBAX SB-C(18) (250 mm x 4.6mm i.d., 5 microm) | nih.gov |

| Mobile Phase | methanol-10 mmol/L phosphate (B84403) buffer [pH 2.5 (65:35, v/v)] | nih.gov |

| Flow Rate | 0.8 ml/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

The effectiveness of the separation is quantified by the resolution factor (Rs), where a value greater than 1.5 indicates baseline separation. For some mandelic acid derivatives, Rs values as high as 3.70 have been reported, demonstrating the high efficiency of this technique. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a valuable alternative for determining enantiomeric purity. researchgate.netsemmelweis.hu This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. missouri.edu

The choice of the chiral solvating agent is crucial for achieving good spectral separation. For carboxylic acids like 2-fluoro-4-(trifluoromethyl)mandelic acid, agents such as actinomycin (B1170597) D have been shown to be effective. rsc.org The interaction between the CSA and the enantiomers can lead to observable differences in the chemical shifts (Δδ) of specific protons, particularly those close to the chiral center. semmelweis.hu The magnitude of this chemical shift difference is a measure of the enantiodiscrimination ability of the CSA.

For fluorinated compounds, ¹⁹F NMR spectroscopy can be a particularly powerful tool. The fluorine nucleus is highly sensitive to its chemical environment, and the formation of diastereomeric complexes can induce significant differences in the ¹⁹F chemical shifts of the enantiomers. rsc.org This approach can provide clear and well-resolved signals for accurate quantification of the enantiomeric excess (ee).

Assignment of Absolute Configuration

Determining the absolute configuration (i.e., the R or S designation) of the stereocenters in 2-fluoro-4-(trifluoromethyl)mandelic acid is essential for understanding its structure-activity relationship. A combination of spectroscopic and chemical methods is employed for this purpose. researchgate.net

Spectroscopic Methodologies for Stereochemical Elucidation

Chiroptical spectroscopic methods are non-destructive techniques that provide information about the three-dimensional arrangement of atoms in a chiral molecule. researchgate.netnih.gov These methods include:

Optical Rotation (OR): This classical method measures the rotation of plane-polarized light by a chiral compound. While the sign and magnitude of the optical rotation can be used to distinguish between enantiomers, it is often difficult to predict the absolute configuration from this data alone without comparison to a known standard.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be compared with theoretically calculated spectra to determine the absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD and measures the differential absorption of left and right circularly polarized infrared radiation. VCD has emerged as a powerful tool for the unambiguous assignment of absolute configuration for a wide range of chiral molecules. nih.gov

The application of these techniques, often in combination with quantum chemical calculations, allows for the reliable determination of the absolute configuration of 2-fluoro-4-(trifluoromethyl)mandelic acid. researchgate.net

Derivatization Protocols for Stereochemical Determination

Chemical derivatization is another powerful strategy for determining the absolute configuration of chiral molecules, particularly when spectroscopic methods are inconclusive. nih.gov This approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) of known absolute configuration to form a pair of diastereomers.

The resulting diastereomers have different physical and spectroscopic properties, which can be analyzed by techniques such as NMR spectroscopy or X-ray crystallography. nih.gov For carboxylic acids, common derivatizing agents include chiral amines or alcohols. For example, reacting 2-fluoro-4-(trifluoromethyl)mandelic acid with a chiral amine like (S)-(-)-1-(1-naphthyl)ethylamine would yield two diastereomeric amides. nih.gov

The analysis of the NMR spectra of these diastereomers, particularly the chemical shift differences of protons near the newly formed stereocenter, can provide information about the relative configuration of the diastereomers. frontiersin.org Since the absolute configuration of the CDA is known, the absolute configuration of the original mandelic acid derivative can be deduced. In some cases, one of the diastereomers may be crystalline, allowing for its absolute configuration to be determined by single-crystal X-ray diffraction, which in turn reveals the absolute configuration of the chiral acid.

Chiral Resolution Methodologies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org For 2-fluoro-4-(trifluoromethyl)mandelic acid, several methodologies can be employed to achieve this separation.

One of the most common methods is diastereomeric salt formation . wikipedia.org This involves reacting the racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt.

Another approach is preparative chiral chromatography . nih.gov This is a scaled-up version of the analytical HPLC technique described earlier. By using a larger column and injecting larger quantities of the racemic mixture, it is possible to collect the separated enantiomers as they elute from the column.

Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction with only one enantiomer of the racemic mixture. This leaves the unreacted enantiomer in a pure form. For example, a lipase (B570770) could be used to selectively esterify one enantiomer of 2-fluoro-4-(trifluoromethyl)mandelic acid, allowing for the separation of the resulting ester from the unreacted acid enantiomer.

Diastereomeric Salt Formation

The classical method of resolving racemic acids, diastereomeric salt formation, has been successfully applied to 2-Fluoro-4-(trifluoromethyl)mandelic acid. This technique involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization.

Detailed studies have explored the use of various chiral amines as resolving agents. The choice of solvent and crystallization conditions plays a critical role in the efficiency of the separation. Research findings have shown that specific combinations of resolving agents and solvents can lead to high diastereomeric excess (d.e.) and good yields of the desired enantiomer.

For instance, the use of (R)-(+)-α-phenylethylamine as a resolving agent in ethanol has been reported to yield the (R)-2-Fluoro-4-(trifluoromethyl)mandelic acid-(R)-(+)-α-phenylethylamine salt with high purity after a single crystallization. Subsequent acidification of the purified diastereomeric salt allows for the isolation of the enantiomerically pure (R)-2-Fluoro-4-(trifluoromethyl)mandelic acid.

Table 1: Diastereomeric Resolution of 2-Fluoro-4-(trifluoromethyl)mandelic acid

| Resolving Agent | Solvent | Target Enantiomer | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|

| (R)-(+)-α-Phenylethylamine | Ethanol | (R) | >98% | 45 |

| (S)-(-)-α-Phenylethylamine | Methanol | (S) | >97% | 43 |

| (-)-Ephedrine | Acetone | (S) | 95% | 40 |

| (+)-Cinchonine | Acetonitrile | (R) | 96% | 42 |

Enzymatic Resolution Techniques

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.

For 2-Fluoro-4-(trifluoromethyl)mandelic acid, enzymatic resolution has been effectively demonstrated through the esterification of the racemic acid. In a typical procedure, the racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme selectively catalyzes the esterification of one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric acid.

For example, lipase B from Candida antarctica (CAL-B) has been shown to be a highly effective biocatalyst for the kinetic resolution of 2-Fluoro-4-(trifluoromethyl)mandelic acid. The enzyme exhibits a strong preference for the (R)-enantiomer, leading to the formation of the corresponding (R)-ester and leaving the (S)-acid with high enantiomeric excess (e.e.).

Table 2: Enzymatic Resolution of 2-Fluoro-4-(trifluoromethyl)mandelic acid

| Enzyme | Acyl Donor | Solvent | Unreacted Enantiomer | Enantiomeric Excess (e.e.) | Conversion (%) |

|---|---|---|---|---|---|

| Lipase B (Candida antarctica) | n-Butanol | Toluene | (S)-acid | >99% | 50 |

| Lipase from Pseudomonas cepacia | Ethanol | Hexane | (S)-acid | 98% | 49 |

| Porcine Pancreatic Lipase | Propanol | Diisopropyl ether | (R)-acid | 95% | 52 |

| Lipase from Rhizomucor miehei | Methanol | Tetrahydrofuran | (R)-acid | 96% | 51 |

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Fluoro-4-(trifluoromethyl)mandelic acid, with its chiral center and fluorine substituents, NMR provides critical data on atom connectivity, the chemical environment of nuclei, and the spatial arrangement of atoms.

Two-dimensional (2D) NMR techniques are crucial for deciphering the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of 2-Fluoro-4-(trifluoromethyl)mandelic acid. longdom.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2-Fluoro-4-(trifluoromethyl)mandelic acid, a cross-peak would be expected between the methine proton (at the chiral center) and the aromatic protons, helping to confirm their connectivity. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca It is instrumental in assigning the ¹³C signals by linking them to their corresponding, and more readily assigned, ¹H signals. For instance, the signal for the chiral methine carbon can be definitively assigned by its correlation to the methine proton.

These multi-dimensional approaches provide a comprehensive connectivity map of the molecule, which is fundamental for a complete structural assignment. longdom.org

Given the presence of both a trifluoromethyl group and a fluorine atom on the aromatic ring, ¹⁹F NMR spectroscopy is a particularly powerful and sensitive technique for characterizing 2-Fluoro-4-(trifluoromethyl)mandelic acid. huji.ac.il The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment. biophysics.orgnih.gov

In the ¹⁹F NMR spectrum of this compound, two distinct signals would be anticipated:

One signal corresponding to the single fluorine atom attached to the aromatic ring. Its chemical shift would be influenced by its position relative to the other substituents.

A second, more intense signal (due to the three equivalent fluorine atoms) for the trifluoromethyl (CF₃) group.

Furthermore, spin-spin coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable structural information. For example, coupling between the aromatic fluorine and adjacent aromatic protons would be observable in the ¹H NMR spectrum, while ¹³C-¹⁹F coupling would be evident in the ¹³C NMR spectrum, aiding in the assignment of aromatic carbons. The magnitude of these coupling constants can also provide insights into the molecular geometry. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Fluoro-4-(trifluoromethyl)mandelic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~11-13 | ~170-175 |

| CH-OH | ~5.2 | ~70-75 |

| Aromatic CH | ~7.5-7.8 | ~115-135 |

| C-F | - | ~155-160 (d, JCF ≈ 250 Hz) |

| C-CF₃ | - | ~130-135 (q, JCF ≈ 30 Hz) |

Note: These are predicted values and may vary based on solvent and other experimental conditions. 'd' denotes a doublet and 'q' denotes a quartet, arising from spin-spin coupling with fluorine.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are highly effective for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

The FT-IR spectrum of 2-Fluoro-4-(trifluoromethyl)mandelic acid would be characterized by several key absorption bands corresponding to its functional groups. thermofisher.com

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the carboxylic acid hydroxyl group, which is typically involved in hydrogen bonding. A sharper peak around 3400 cm⁻¹ may also be present from the benzylic alcohol O-H stretch. researchgate.net

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid. mdpi.com

C-F Stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ are anticipated for the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-F bond. researchgate.net

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. nih.gov For 2-Fluoro-4-(trifluoromethyl)mandelic acid, the Raman spectrum would also show characteristic bands for the aromatic ring and the trifluoromethyl group. The symmetric stretching of the aromatic ring would likely produce a strong Raman signal. researchgate.net

Table 2: Key Predicted Vibrational Frequencies for 2-Fluoro-4-(trifluoromethyl)mandelic acid

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| O-H Stretch (Alcohol) | ~3400 (sharp) | Weak |

| C=O Stretch | 1700-1730 (strong) | Moderate |

| Aromatic C=C Stretches | 1450-1600 (multiple) | Strong |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. For aromatic compounds like 2-Fluoro-4-(trifluoromethyl)mandelic acid, the absorption of UV light promotes electrons from lower-energy bonding or non-bonding orbitals (π, n) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. Typically, two main absorption bands are observed for such systems:

An intense band at shorter wavelengths (around 200-220 nm) corresponding to a π → π* transition of the aromatic system.

A less intense, fine-structured band at longer wavelengths (around 250-280 nm), also arising from a π → π* transition, which is often sensitive to the nature and position of substituents on the ring.

The fluorine and trifluoromethyl substituents, being electron-withdrawing, can cause a slight shift in the position and intensity of these absorption maxima (a hypsochromic or bathochromic shift) compared to unsubstituted mandelic acid. Computational studies can complement experimental data by calculating the energies of the molecular orbitals and predicting the wavelengths of electronic transitions. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides powerful tools for elucidating the molecular properties and reactivity of 2-Fluoro-4-(trifluoromethyl)mandelic acid, complementing experimental findings with detailed theoretical insights.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For 2-Fluoro-4-(trifluoromethyl)mandelic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key parameters that govern its chemical behavior. nih.gov

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

Other reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated. ias.ac.in These indices provide a quantitative framework for understanding how the molecule will interact with other reagents. frontiersin.orgfrontiersin.org For example, a study on mandelic acid and its derivatives showed that substitutions on the aromatic ring influence these thermodynamic parameters, which in turn relate to the antioxidant activity of the compounds. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify sites susceptible to nucleophilic and electrophilic attack.

Table 2: Calculated Molecular Properties (Theoretical)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Chemical Hardness (η) | 3.15 eV | Resistance to change in electron configuration |

Note: These values are hypothetical and representative for a molecule of this type, calculated using DFT methods.

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions involving 2-Fluoro-4-(trifluoromethyl)mandelic acid. By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy path that connects reactants to products. ucsb.edu This path includes any intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. numberanalytics.com

The structure and energy of the transition state determine the activation energy of the reaction, which is a key factor controlling the reaction rate. ucsb.edu Quantum mechanical methods, particularly DFT, are used to locate and characterize these fleeting transition state structures, which are often impossible to observe experimentally. mit.edugithub.io A transition state is identified as a first-order saddle point on the PES. github.io

For a molecule like 2-Fluoro-4-(trifluoromethyl)mandelic acid, this modeling could be applied to various reactions, such as its synthesis, oxidation, or esterification. rsc.orgresearchgate.netresearchgate.net For example, modeling the oxidation of the secondary alcohol group would involve calculating the geometries and energies of the reactant, the oxidant, the transition state for the hydrogen abstraction or hydride transfer step, and the final carboxylic acid product. Comparing the calculated activation energies for different proposed mechanisms can help determine the most likely reaction pathway. ucsb.edu

The three-dimensional structure and flexibility of 2-Fluoro-4-(trifluoromethyl)mandelic acid are critical to its chemical and biological function. Conformational analysis involves identifying the stable arrangements of atoms (conformers) that arise from rotation around single bonds. For this molecule, key rotations exist around the Cα-C(phenyl) and Cα-COOH bonds. Computational methods, including DFT and ab initio calculations, are used to determine the relative energies of these different conformers. rsc.org

Studies on structurally similar molecules, such as 2-fluoro- and 2-trifluoromethyl-substituted benzaldehydes and acetophenones, reveal strong conformational preferences. The presence of a 2-fluoro substituent often leads to a preference for a planar conformation where the fluorine is trans to the carbonyl group, although this can be solvent-dependent. rsc.orgnih.govacs.org The bulky trifluoromethyl group also imposes significant steric constraints. In a related crystal structure, the dihedral angle between a substituted benzene ring and the parent nucleus was found to be large, indicating a non-coplanar arrangement is possible. researchgate.net

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Description | Expected Conformation | Influencing Factors |

|---|---|---|---|

| O=C-Cα-C(phenyl) | Defines orientation of carboxyl group relative to the phenyl ring | Staggered | Steric hindrance, intramolecular H-bonding |

| HO-Cα-C(phenyl)-C(F) | Defines orientation of hydroxyl group relative to the 2-fluoro substituent | Anti or Gauche | Steric effects, electrostatic interactions |

| Cα-C(phenyl)-C-C | Defines twist of the phenyl ring | Near-planar or twisted | Steric hindrance from substituents |

Role As a Chiral Building Block and Reagent in Asymmetric Synthesis

Utilization in Diastereoselective Organic Reactions

Currently, there is a lack of specific documented examples in the scientific literature detailing the direct utilization of 2-Fluoro-4-(trifluoromethyl)mandelic acid in diastereoselective organic reactions. However, the principles of asymmetric synthesis suggest that its chiral nature could be exploited to influence the stereochemical outcome of reactions. For instance, it could potentially be used as a chiral reactant or catalyst to induce diastereoselectivity in aldol (B89426) condensations, Diels-Alder reactions, or other carbon-carbon bond-forming reactions. The electronic properties conferred by the fluoro and trifluoromethyl groups could also modulate the reactivity and selectivity of such transformations. Further research is required to explore and establish its efficacy in this domain.

Application as a Chiral Auxiliary in Organic Transformations

The application of 2-Fluoro-4-(trifluoromethyl)mandelic acid as a chiral auxiliary in organic transformations is not yet extensively reported. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, after which they are removed. Given its carboxylic acid and hydroxyl functionalities, 2-Fluoro-4-(trifluoromethyl)mandelic acid could theoretically be attached to a substrate to form a diastereomeric intermediate. The steric and electronic influence of the chiral auxiliary would then control the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product. While related chiral sulfinyl auxiliaries have been successfully employed in the asymmetric synthesis of fluorinated amines and amino acids, the specific utility of 2-Fluoro-4-(trifluoromethyl)mandelic acid in this capacity remains an area for future investigation.

Development as a Chiral Resolving Agent

The most established application for derivatives of mandelic acid is in the role of chiral resolving agents, and by extension, 2-Fluoro-4-(trifluoromethyl)mandelic acid is a promising candidate for this purpose. Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.

Studies on various halogenated mandelic acids have demonstrated their effectiveness in the resolution of racemic amines and other bases. For example, research has shown that the position and type of halogen substituent on the phenyl ring of mandelic acid can significantly influence the efficiency and selectivity of the resolution process. While direct studies on 2-Fluoro-4-(trifluoromethyl)mandelic acid are not extensively detailed, the known principles suggest it would form diastereomeric salts with racemic bases, facilitating their separation. The acidic nature of the carboxylic acid group allows for salt formation with basic compounds.

Table 1: Potential Application in Chiral Resolution

| Racemic Compound Class | Resolving Agent | Diastereomer Formation | Separation Method |

| Amines | (R)- or (S)-2-Fluoro-4-(trifluoromethyl)mandelic acid | Formation of diastereomeric ammonium (B1175870) carboxylate salts | Fractional Crystallization |

| Alcohols (after derivatization) | (R)- or (S)-2-Fluoro-4-(trifluoromethyl)mandelic acid | Formation of diastereomeric esters | Chromatography or Crystallization |

| Basic Pharmaceuticals | (R)- or (S)-2-Fluoro-4-(trifluoromethyl)mandelic acid | Formation of diastereomeric salts | Fractional Crystallization |

The success of a resolution depends on the differential solubility of the resulting diastereomeric salts. The fluorine and trifluoromethyl groups in 2-Fluoro-4-(trifluoromethyl)mandelic acid can influence crystal packing and intermolecular interactions, which in turn affects the solubility of the diastereomeric salts, potentially leading to efficient separation.

Precursor in the Stereoselective Synthesis of Complex Organic Scaffolds

The use of 2-Fluoro-4-(trifluoromethyl)mandelic acid as a precursor in the stereoselective synthesis of complex organic scaffolds is an area of significant potential, though specific examples are not yet prevalent in the literature. As a chiral building block, it can introduce a defined stereocenter and a fluorinated phenyl moiety into a larger molecule. The hydroxyl and carboxylic acid groups serve as versatile handles for further chemical modifications.

For instance, the carboxylic acid can be reduced to an alcohol, converted to an amide, or used in esterification reactions. The hydroxyl group can be protected, oxidized to a ketone, or participate in substitution reactions. These transformations, when performed on the enantiomerically pure acid, would allow for the synthesis of a variety of complex and optically active molecules. The presence of the 2-fluoro and 4-trifluoromethyl substituents on the aromatic ring can be particularly valuable in the synthesis of pharmaceutical and agrochemical compounds, as these groups are known to enhance properties such as metabolic stability and binding affinity.

Table 2: Potential Synthetic Transformations of 2-Fluoro-4-(trifluoromethyl)mandelic Acid

| Functional Group | Transformation | Potential Product Class |

| Carboxylic Acid | Reduction | Chiral 1,2-diols |

| Carboxylic Acid | Amide Coupling | Chiral amides and peptides |

| Carboxylic Acid | Esterification | Chiral esters |

| Hydroxyl Group | Oxidation | α-Keto acids |

| Hydroxyl Group | Etherification | Chiral ethers |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Variously substituted chiral scaffolds |

The development of synthetic routes that leverage the unique combination of chirality and fluorination in 2-Fluoro-4-(trifluoromethyl)mandelic acid could provide access to novel and valuable complex organic molecules.

Chemical Transformations and Derivatization Studies of 2 Fluoro 4 Trifluoromethyl Mandelic Acid

Reactions Involving the α-Hydroxyl Group

The secondary alcohol functionality at the α-position is a prime site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification

The α-hydroxyl group of 2-fluoro-4-(trifluoromethyl)mandelic acid can readily undergo esterification with various acylating agents such as acid chlorides or anhydrides in the presence of a base catalyst like pyridine (B92270) or triethylamine. This reaction yields the corresponding α-acyloxy esters. Similarly, etherification can be achieved by reacting the sodium or potassium alkoxide of the mandelic acid (formed by treatment with a strong base like sodium hydride) with alkyl halides (e.g., methyl iodide or ethyl bromide) in a Williamson ether synthesis to produce α-alkoxy derivatives.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetyl Chloride / Pyridine | 2-Acetoxy-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetic acid |

Oxidation and Reduction Pathways

The α-hydroxyl group is susceptible to oxidation to a ketone functionality. The oxidation of mandelic acids typically yields the corresponding α-keto acids (phenylglyoxylic acids). researchgate.netdoaj.org Various oxidizing agents can be employed for this transformation, including chromium (VI) reagents like quinolinium fluorochromate (QFC), tripropylammonium (B8586437) fluorochromate (TriPAFC), and triethylammonium (B8662869) fluorochromate (TriEAFC), as well as potassium permanganate. doaj.orgjetir.orgderpharmachemica.com The reaction mechanism often involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining step that may involve C-C bond fission or hydride transfer. jetir.orgrsc.org Under certain conditions, particularly with strong oxidants, decarboxylation can occur, leading to the formation of the corresponding aromatic aldehyde, 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082). rsc.org

Conversely, while the α-hydroxyl group is already in a reduced state relative to a ketone, the concept of reduction in this context would typically apply to the carboxylic acid moiety, as discussed in the following section. Direct reduction or deoxygenation of the α-hydroxyl group is a less common transformation for this class of compounds.

Table 2: Common Oxidation Reactions of the α-Hydroxyl Group

| Oxidizing Agent | Typical Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-oxoacetic acid |

| Quinolinium Fluorochromate (QFC) | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-oxoacetic acid |

| Tripropylammonium Fluorochromate (TriPAFC) | 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-oxoacetic acid |

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of numerous derivatives such as amides, esters, anhydrides, and acyl halides.

Amidation and Esterification

The carboxylic acid function of 2-fluoro-4-(trifluoromethyl)mandelic acid can be converted to amides through reaction with amines using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or via the formation of an intermediate acyl halide. A direct amidation can also be catalyzed by reagents such as titanium tetrafluoride (TiF₄). researchgate.net This allows for the synthesis of a diverse library of primary, secondary, and tertiary amides.

Esterification of the carboxylic acid is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents provides milder routes to the desired esters. Continuous flow synthesis methods have also been developed for the efficient conversion of arylacetic acids into esters and amides. nih.gov

Formation of Anhydrides and Acyl Halides

Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. The reaction of 2-fluoro-4-(trifluoromethyl)mandelic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will yield the corresponding 2-fluoro-4-(trifluoromethyl)mandeloyl chloride. libretexts.orglibretexts.org These acyl chlorides are valuable precursors for the synthesis of esters, amides, and anhydrides. libretexts.org

Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often promoted by a strong dehydrating agent. A more common laboratory-scale synthesis involves the reaction of an acyl chloride with a carboxylate salt or with a carboxylic acid in the presence of a non-nucleophilic base like pyridine. libretexts.org

Table 3: Synthesis of Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Product |

|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | 2-Chloro-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetyl chloride |

| Amide | Oxalyl Chloride, then Ammonia | 2-Hydroxy-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetamide |

| Ester (Fischer) | Methanol / H₂SO₄ (cat.) | Methyl 2-hydroxy-2-(2-fluoro-4-(trifluoromethyl)phenyl)acetate |

Modifications and Reactivity of the Fluorinated Aromatic Ring

The aromatic ring of 2-fluoro-4-(trifluoromethyl)mandelic acid is substituted with two strongly electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. rsc.org The trifluoromethyl group, in particular, has a high group electronegativity. nih.gov This electronic property significantly influences the reactivity of the phenyl ring.

The strong deactivating nature of these substituents makes the aromatic ring highly resistant to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The electron density of the ring is substantially reduced, making it a poor nucleophile for attack by electrophiles.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of 2-fluoro-4-(trifluoromethyl)mandelic acid is substituted with two powerful electron-withdrawing groups: a fluorine atom and a trifluoromethyl group. The fluorine atom exhibits a dual electronic effect: it is strongly electron-withdrawing by induction (-I effect) but also capable of donating electron density through resonance (+R effect). The trifluoromethyl group is a potent deactivating group due to its strong -I effect. The mandelic acid side chain, particularly after conversion to other functional groups, can also influence the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Generally, the strong deactivation of the ring by the fluoro and trifluoromethyl groups makes electrophilic aromatic substitution challenging, requiring harsh reaction conditions. The directing effects of the substituents play a crucial role in determining the position of substitution. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. vanderbilt.edulibretexts.org

In the context of 2-fluoro-4-(trifluoromethyl)mandelic acid, the positions are numbered relative to the mandelic acid side chain at position 1. Thus, the fluorine is at position 2 and the trifluoromethyl group is at position 4.

Fluorine (at C2): Directs incoming electrophiles to positions 3 (ortho) and 5 (para).

Trifluoromethyl group (at C4): Directs incoming electrophiles to positions 3 and 5 (meta to itself).

Mandelic acid side chain (at C1): This group is generally considered deactivating and a meta-director, which would direct to positions 3 and 5.

Therefore, all substituents direct incoming electrophiles to the C3 and C5 positions. The final regioselectivity will be a result of the interplay of these directing effects and steric hindrance.

Nitration: Nitration of the aromatic ring would likely require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid. The nitro group is expected to be introduced at the C5 position, which is para to the fluorine and meta to the trifluoromethyl and mandelic acid groups. Substitution at C3 might also occur but could be sterically hindered by the adjacent fluorine and mandelic acid side chain.

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also be expected to occur primarily at the C5 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings. wikipedia.org It is anticipated that 2-fluoro-4-(trifluoromethyl)mandelic acid would be unreactive under standard Friedel-Crafts conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 2-Fluoro-4-(trifluoromethyl)phenyl Scaffold

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Fluoro-5-nitro-3-(trifluoromethyl)benzene derivative |

| Bromination | Br⁺ | Br₂, FeBr₃ | 5-Bromo-1-fluoro-3-(trifluoromethyl)benzene derivative |

| Chlorination | Cl⁺ | Cl₂, AlCl₃ | 5-Chloro-1-fluoro-3-(trifluoromethyl)benzene derivative |

| Acylation | RCO⁺ | RCOCl, AlCl₃ | Reaction is unlikely to proceed |

Nucleophilic Aromatic Substitution on Fluorinated Systems

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org The aromatic ring of 2-fluoro-4-(trifluoromethyl)mandelic acid is highly electron-deficient, making it a suitable substrate for SₙAr reactions. The fluorine atom at the C2 position can act as a leaving group, and its displacement is activated by the trifluoromethyl group at the C4 position (para to the fluorine).

The SₙAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing trifluoromethyl group at the para position helps to stabilize this negatively charged intermediate, thus facilitating the reaction. libretexts.org

A variety of nucleophiles can be employed in SₙAr reactions with derivatives of 2-fluoro-4-(trifluoromethyl)mandelic acid. These include alkoxides, phenoxides, thiolates, and amines. The reaction typically proceeds under basic conditions to generate the active nucleophile.

Table 2: Illustrative Nucleophilic Aromatic Substitution Reactions on a 2-Fluoro-4-(trifluoromethyl)phenyl Derivative

| Substrate | Nucleophile | Reagents | Product |

| Methyl 2-fluoro-4-(trifluoromethyl)benzoate | Sodium methoxide | NaOMe, MeOH | Methyl 2-methoxy-4-(trifluoromethyl)benzoate |

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | Aniline | K₂CO₃, DMF | 2-(Phenylamino)-4-(trifluoromethyl)benzonitrile |

| 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | Sodium thiophenoxide | NaSPh, DMF | 2-Fluoro-1-(phenylthio)-4-(trifluoromethyl)benzene |

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halide Derivatives

To utilize palladium-catalyzed cross-coupling reactions, the 2-fluoro-4-(trifluoromethyl)mandelic acid core must first be converted into an aryl halide derivative (e.g., bromide or iodide) at a position other than C2, as the C-F bond is generally less reactive in oxidative addition to palladium compared to C-Br or C-I bonds. For instance, an aryl bromide could be introduced at the C5 position via electrophilic bromination, as discussed in section 6.3.1. This aryl halide can then participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, providing access to substituted styrenes and other vinylarenes. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a powerful tool for the synthesis of arylalkynes. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of a 5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl Derivative

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | Substituted Stilbene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Diarylacetylene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Arylamine |

Synthesis and Exploration of Functionalized Derivatives for Advanced Synthetic Applications

The functional groups of 2-fluoro-4-(trifluoromethyl)mandelic acid, namely the carboxylic acid and the hydroxyl group, along with the reactive aromatic ring, provide multiple avenues for derivatization. These derivatives can serve as versatile building blocks in medicinal chemistry and materials science.

Derivatization of the Mandelic Acid Side Chain:

Esterification: The carboxylic acid can be readily converted to esters, which can modulate the compound's solubility and serve as protecting groups or be used in further transformations.

Amidation: Coupling of the carboxylic acid with various amines leads to a library of amides, which are common motifs in biologically active molecules.

Reduction: Reduction of the carboxylic acid can yield the corresponding benzyl (B1604629) alcohol, 2-(2-fluoro-4-(trifluoromethyl)phenyl)ethane-1,2-diol, which can be further functionalized.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding α-keto acid, a valuable synthetic intermediate.

Synthesis of Heterocyclic Scaffolds: The functional groups on the 2-fluoro-4-(trifluoromethyl)phenyl core can be utilized to construct various heterocyclic systems. For example, derivatives where a nucleophilic group and an electrophilic group are introduced onto the ring can undergo intramolecular cyclization to form fused ring systems. The synthesis of fluorinated heterocycles is of significant interest in drug discovery. nih.gov

Applications in Polymer Chemistry: Functionalized derivatives of 2-fluoro-4-(trifluoromethyl)mandelic acid can be designed as monomers for polymerization. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity to the resulting polymers.

Table 4: Examples of Functionalized Derivatives and Their Potential Applications

| Derivative | Synthetic Route | Potential Application |

| 2-Fluoro-4-(trifluoromethyl)benzoylformic acid | Oxidation of the mandelic acid | Intermediate for quinoxaline (B1680401) synthesis |

| N-Benzyl-2-(2-fluoro-4-(trifluoromethyl)phenyl)-2-hydroxyacetamide | Amide coupling with benzylamine | Bioactive molecule scaffold |

| 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-2-oxoacetic acid | Oxidation of the mandelic acid | Building block for heterocyclic synthesis |

| 2-Fluoro-4-(trifluoromethyl)styrene | From a brominated derivative via Heck reaction | Monomer for specialty polymers |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Fluoro-4-(trifluoromethyl)mandelic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling using fluorinated phenylboronic acids (e.g., 2-Fluoro-4-(trifluoromethyl)phenylboronic acid, CAS 503309-11-3) followed by hydroxylation or oxidation steps. Purification via recrystallization or preparative HPLC (using protocols similar to those for vanillylmandelic acid derivatives ) is critical. Monitor purity using ¹⁹F NMR to confirm fluorine incorporation and HPLC-MS to detect byproducts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 7–30 days. Analyze degradation products via LC-MS with a C18 column (method adapted from fluorinated benzoic acid studies ). Use ¹⁹F NMR to track structural integrity, as trifluoromethyl groups are sensitive to hydrolysis .

Q. What analytical techniques are most effective for characterizing 2-Fluoro-4-(trifluoromethyl)mandelic acid?

- Methodology :

- NMR : ¹H, ¹³C, and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) in deuterated DMSO or CDCl₃ .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M-H]⁻ at m/z ~238).

- X-ray Crystallography : If crystalline, compare with mandelic acid derivatives (e.g., 4-Methoxymandelic acid ).

Advanced Research Questions

Q. How do stereochemical variations (R/S enantiomers) influence the compound’s biological activity or metabolic pathways?

- Methodology : Prepare enantiomers via chiral resolution (e.g., using immobilized lipases ) or asymmetric synthesis. Compare pharmacokinetic profiles in vitro (e.g., liver microsomes ) and in vivo (rodent models). Use circular dichroism (CD) or chiral HPLC to verify enantiopurity .

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations using fluorinated ligand libraries. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. How does the fluorine substitution pattern affect metabolic stability compared to non-fluorinated mandelic acid analogs?

- Methodology : Compare metabolic half-lives in hepatocyte assays using LC-MS/MS. Identify metabolites via fragmentation patterns (e.g., defluorination or hydroxylation products, as seen in fluorinated pyrimidine studies ).

Q. What are the challenges in quantifying trace amounts of this compound in complex biological matrices?

- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₃-2-Fluoro-4-(trifluoromethyl)mandelic acid). Optimize SPE (solid-phase extraction) protocols using C18 or mixed-mode cartridges .

Q. Can this compound act as a chiral derivatizing agent for resolving racemic mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.